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Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334 Get Quote

Technical Support Center: ENMD-2076
Disclaimer: The compound "ENMD-547" as specified in your query does not correspond to a

known investigational or approved drug in the public domain. Based on the "ENMD" prefix, this

technical support guide addresses the potential off-target effects of ENMD-2076, a multi-

targeted kinase inhibitor developed by EntreMed (now CASI Pharmaceuticals). It is possible

that "ENMD-547" is a typographical error. If your inquiry pertains to a different compound,

please verify the name and resubmit your request.

This document is intended for researchers, scientists, and drug development professionals.

The information provided is for research purposes only and does not constitute medical advice.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ENMD-2076?

ENMD-2076 is an orally bioavailable small molecule inhibitor with a dual mechanism of action

targeting both tumor cell proliferation and angiogenesis.[1][2] Its primary on-target effects are

the inhibition of Aurora A kinase, a key regulator of mitosis, and various angiogenic receptor

tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and

Fibroblast Growth Factor Receptors (FGFRs).[1][2][3]

Q2: What are the known off-target effects of ENMD-2076?

As a multi-targeted kinase inhibitor, ENMD-2076 intentionally interacts with several kinases.

However, "off-target" can also refer to unintended interactions that may lead to adverse effects.
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The kinase selectivity profile of ENMD-2076 has been characterized, revealing inhibitory

activity against a range of kinases beyond its primary targets. These include, but are not limited

to, Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, and PDGFRα.[4] Inhibition of

these kinases, while potentially contributing to the anti-cancer efficacy in some contexts, can

also be responsible for certain side effects observed in clinical studies.

Q3: What adverse events have been observed in clinical trials of ENMD-2076 that could be

related to off-target effects?

Clinical trials of ENMD-2076 have reported several adverse events. Commonly observed

toxicities that may be linked to its off-target kinase inhibition profile include hypertension,

fatigue, diarrhea, nausea, and proteinuria.[5][6][7][8] For instance, inhibition of VEGFR is a

known class effect of kinase inhibitors that can lead to hypertension.

Q4: How can I assess the potential for off-target effects of ENMD-2076 in my experimental

model?

To evaluate off-target effects in your specific model, it is recommended to:

Perform a broad kinase screen: Profile ENMD-2076 against a comprehensive panel of

kinases to understand its selectivity in your experimental context.

Use cellular assays: Employ cell lines with known dependencies on specific kinases to

assess the functional consequences of potential off-target inhibition.

Include rescue experiments: If an off-target effect is suspected, attempt to rescue the

phenotype by overexpressing or activating the putative off-target protein.

Monitor for known side effects: In in vivo studies, monitor for physiological changes that

correspond to the known adverse event profile of ENMD-2076, such as changes in blood

pressure.
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Observed Issue
Potential Cause (Off-Target

Related)
Suggested Action

Unexpected cell toxicity in a

specific cell line

The cell line may be sensitive

to the inhibition of an off-target

kinase that is essential for its

survival.

Perform a kinase screen to

identify potential off-targets.

Validate the dependency of the

cell line on the identified off-

target kinase using genetic

approaches (e.g., siRNA,

CRISPR).

Inconsistent results between

different cell lines

Cell lines may have varying

expression levels and

dependencies on the off-target

kinases of ENMD-2076.

Characterize the expression

profile of key on- and off-target

kinases in your panel of cell

lines. Correlate sensitivity to

ENMD-2076 with the kinase

expression profile.

Unexplained phenotypic

changes unrelated to cell cycle

arrest or angiogenesis

Inhibition of an off-target

signaling pathway.

Conduct pathway analysis

(e.g., phosphoproteomics) to

identify signaling nodes

affected by ENMD-2076

treatment. Compare these with

the known inhibitory profile of

the compound.

In vivo toxicity at doses lower

than expected for on-target

efficacy

The in vivo model may be

particularly sensitive to the

inhibition of an off-target

kinase.

Perform a dose-response

study to establish the

maximum tolerated dose

(MTD) in your specific model.

Monitor for known toxicities

associated with the off-target

profile (e.g., hypertension).

Data Presentation
Table 1: Kinase Inhibitory Profile of ENMD-2076
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This table summarizes the inhibitory activity of ENMD-2076 against a panel of selected on-

target and off-target kinases. IC50 values represent the concentration of the drug required to

inhibit 50% of the kinase activity.

Kinase Target IC50 (nM) Target Classification

Aurora A 14 On-target (antiproliferative)

Flt3 1.86
On-target (hematological

malignancies) / Off-target

KDR/VEGFR2 58.2 On-target (antiangiogenic)

Flt4/VEGFR3 15.9 On-target (antiangiogenic)

FGFR1 92.7 On-target (antiangiogenic)

FGFR2 70.8 On-target (antiangiogenic)

Src 56.4 Off-target

PDGFRα - Off-target

Aurora B 350 Off-target

Kit 40 Off-target

Data compiled from multiple

sources.[4][9]

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling

To determine the kinase selectivity of ENMD-2076, a common method is to use a large panel of

recombinant human kinases in an in vitro kinase assay.

Compound Preparation: Prepare a dilution series of ENMD-2076 in a suitable solvent (e.g.,

DMSO).

Kinase Reaction: For each kinase to be tested, set up a reaction mixture containing the

kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP (often at its Km
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concentration for each kinase).

Inhibition Assay: Add the diluted ENMD-2076 to the kinase reactions. Include a vehicle

control (DMSO only) and a positive control inhibitor if available.

Detection: After a defined incubation period, quantify the kinase activity. This can be done

using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP

or 33P-ATP into the substrate) or fluorescence/luminescence-based assays that measure

ATP consumption.

Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of

ENMD-2076 relative to the vehicle control. Determine the IC50 value for each kinase by

fitting the dose-response data to a suitable model.
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Caption: Signaling pathways affected by ENMD-2076.
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Caption: Experimental workflow for identifying off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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